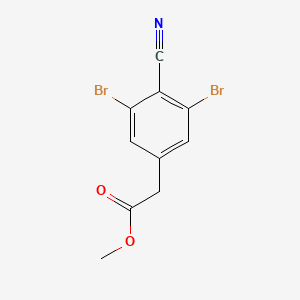
3,5-Dibromo-4-cyano-benzeneacetic acid methyl ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-cyano-benzeneacetic acid methyl ester, 95% is a chemical compound used in scientific research. It has unique properties and finds applications in various fields such as organic synthesis, pharmaceuticals, and material sciences. The molecular formula of this compound is C10H7Br2NO2 and it has a molecular weight of 332.98 .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-4-cyano-benzeneacetic acid methyl ester consists of a benzene ring substituted with two bromo groups at the 3 and 5 positions, a cyano group at the 4 position, and a methyl ester group attached to the benzene ring via an acetic acid moiety .Applications De Recherche Scientifique
Chemical Modification and Application Potential
Chemical modification of biopolymers, such as xylan derivatives, shows promise in creating biopolymer ethers and esters with specific properties tailored by functional groups, substitution degrees, and patterns. Such modifications have led to the synthesis of novel xylan esters capable of forming nanoparticles for potential drug delivery applications, alongside applications as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).
Food Safety and Contaminants
In the context of food safety, fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) have been identified as chemical toxicants with possible nephrotoxicity and testicular toxicity, found in various food categories. Their detection even in human breast milk highlights the importance of understanding the absorption, distribution, and mitigation strategies of such esters (Gao et al., 2019).
Heterocyclic Compound Synthesis
The reactivity of specific compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, in synthesizing heterocyclic compounds illustrates the potential for chemical compounds, including possibly 3,5-Dibromo-4-cyano-benzeneacetic acid methyl ester, to serve as building blocks in creating a wide range of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Biodegradable Polymers and Chemical Kinetics
Lactic acid production from biomass illustrates the biotechnological routes for deriving valuable chemicals from basic compounds. Similar processes could be explored for the conversion of compounds like 3,5-Dibromo-4-cyano-benzeneacetic acid methyl ester into useful derivatives for the synthesis of biodegradable polymers and other green chemistry applications (Gao et al., 2011).
Mécanisme D'action
Mode of Action
. SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
Pharmacokinetics
. These properties could potentially impact the bioavailability of the compound.
Propriétés
IUPAC Name |
methyl 2-(3,5-dibromo-4-cyanophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)4-6-2-8(11)7(5-13)9(12)3-6/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVUPQYZPWFAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

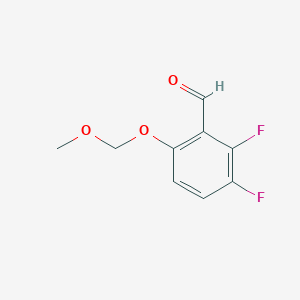
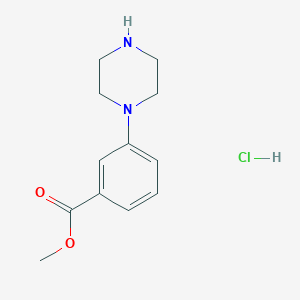
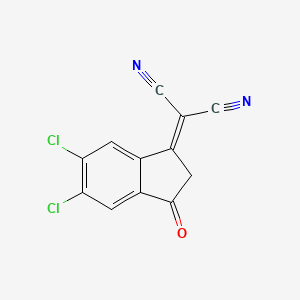
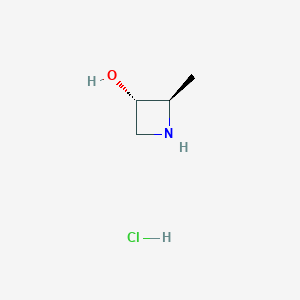


![Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate](/img/structure/B6301587.png)
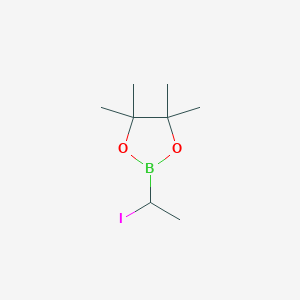
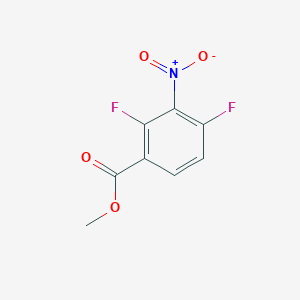


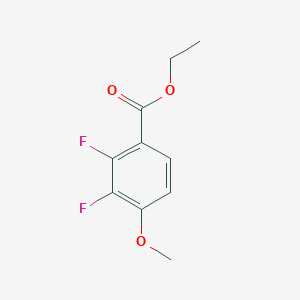
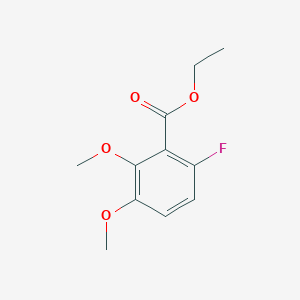
![1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6301641.png)